3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one is a complex organic compound belonging to the spirocyclic class of compounds. Spiro compounds are characterized by having two or more rings that share a single atom, in this case, a cyclopentane and a quinazoline moiety. The compound's structure suggests potential biological activity, particularly in medicinal chemistry.
This compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen in its quinazoline structure. It is often studied for its pharmacological properties and potential applications in drug development. The compound is cataloged in various chemical databases, including PubChem and Sigma-Aldrich, indicating its relevance in research and industry .
The synthesis of 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions that favor the formation of the spiro structure.
Recent studies have explored photochemical methods for synthesizing similar compounds, indicating a trend towards greener chemistry practices .
The molecular formula for 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one is . Its structure can be represented as follows:
The three-dimensional conformation of this compound can be visualized using computational chemistry software to predict its spatial arrangement and potential interactions with biological targets.
3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one can undergo various chemical reactions typical for spiro compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
Research into these mechanisms is ongoing, particularly in relation to cancer therapeutics.
The physical properties of 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one include:
Chemical properties include reactivity patterns typical for ketones and nitrogen-containing heterocycles, influencing its stability under various conditions.
3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one has potential applications in:
Research continues to explore its efficacy and safety profiles for potential therapeutic applications.
Spirocyclic scaffolds—characterized by two rings sharing a single tetrahedral (spiro) carbon atom—impose significant conformational constraints that enhance target selectivity and metabolic stability. The spiro[cyclopentane-1,2'-quinazolin]-4'-one framework exemplifies this architecture, where the cyclopentane ring is orthogonally fused to the quinazolinone core at C2'. This geometry reduces the molecule's conformational entropy, minimizing the entropic penalty upon target binding and improving binding affinity [8]. The cyclopentane ring's small ring size (five-membered) balances strain energy and rigidity, preventing non-specific interactions while maintaining bioavailability. Spirocyclic compounds like this exhibit improved membrane permeability due to their moderate lipophilicity (LogP ~2.5–3.5), a property critical for central nervous system (CNS)-targeted agents [8] [3].
Table 1: Impact of Spiro Ring Size on Drug Properties
Spiro Ring Size | Conformational Flexibility | Metabolic Stability | Representative Bioactivity |
---|---|---|---|
5-membered (e.g., cyclopentane) | Moderate rigidity | High (t₁/₂ > 4h) | Anticonvulsant, kinase inhibition |
6-membered (e.g., cyclohexane) | Increased flexibility | Moderate (t₁/₂ ~2h) | Antibacterial, antifungal |
4-membered (e.g., azetidine) | High rigidity | Low (t₁/₂ < 1h) | β-Lactam antibiotic analogs |
Notably, spiro compounds like spiro[azetidine-2,3'-indoline]-2',4-dione exhibit antibacterial activity (MIC: 6.25–12.5 μg/mL), validating the spirocyclic motif's role in enhancing target engagement [8]. The cyclopentane-quinazolinone fusion in 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one further optimizes this balance, enabling precise spatial orientation of pharmacophores.
The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, contributing to diverse bioactivities through hydrogen-bond acceptor/donor sites and aromatic planar surfaces. In 3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one, the C4' carbonyl (δC ~161 ppm) and N3' positions facilitate critical interactions with biological targets:
Table 2: Bioactivity of Key Quinazolinone Derivatives
Compound | Quinazolinone Substitution | Target Activity | Structure-Activity Insight |
---|---|---|---|
Methaqualone | 2-Methyl-3-phenyl | GABAA positive allosteric modulator | 3-Aryl group essential for receptor binding |
Febrifugine | 2-Piperidinyl-3-hydroxy | Antimalarial (IC₅₀: 10⁻⁴ μg/mL) | C2/C3 substitutions enable heme inhibition |
Auranomide C | Spiro[indoline-3,2'-quinazolin]-4'-one | Cytotoxic (IC₅₀: 0.8 μM) | Spiro junction enhances tubulin binding |
Target compound | 3'-Ethyl-spiro[cyclopentane-1,2'-quinazolin]-4'-one | Putative GABAA/topoisomerase modulation | Ethyl group improves lipophilicity (cLogP ~3.1) |
The 3'-ethyl group in this compound enhances steric bulk without impeding planarity, potentially increasing affinity for hydrophobic enzyme pockets. This aligns with studies showing that C3-alkyl/aryl substituents on quinazolinones improve anticonvulsant ED₅₀ values by 2–4-fold [10].
The spiro junction between cyclopentane and quinazolinone imposes restricted bond rotation, locking the molecule in a specific conformation that optimizes pharmacophore presentation. NMR studies of analogous spiroquinazolines (e.g., spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one) reveal key stereoelectronic effects [1] [2]:
Table 3: Stereoelectronic Effects in Spiroquinazolinones
Structural Feature | Stereoelectronic Impact | Spectroscopic Evidence | Biological Consequence |
---|---|---|---|
Spiro carbon (C1) | Electron donation to C4' carbonyl | Downfield ¹³C-NMR shift (δC ~60–65 ppm) | Enhanced electrophilicity for H-bonding |
Cyclopentane ring | Steric compression at C2' | High-field ¹H-NMR (H2': δH ~3.0–3.5 ppm) | Prevents non-productive binding modes |
3'-Ethyl group | Hyperconjugation with quinazolinone π-system | NOESY: ethyl/aryl proton correlations | Stabilizes bioactive conformation |
This rigidity is critical for target specificity. For example, spirocyclic β-lactams show 5–10× higher antimalarial activity than non-spiro analogs due to enforced ring geometry [8]. Similarly, the title compound's architecture may enhance selectivity for neurological targets like GABAA receptors over off-target kinases.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9